molecular formula C7H12BrN3 B13204153 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B13204153
M. Wt: 218.09 g/mol
InChI Key: BCKKREUCOFCTDE-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is a chemical reagent of interest in organic synthesis and medicinal chemistry research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . This particular compound features a reactive 3-bromopropyl side chain, making it a versatile alkylating agent and a valuable building block for the synthesis of more complex molecules. Researchers can utilize this bromoalkyl handle to create novel hybrids or to tether the triazole moiety to other pharmacophores, polymers, or solid supports . The 1,2,4-triazole structure is a common feature in compounds with demonstrated pharmacological activities, including antifungal, anticancer, antibacterial, and antiviral effects . While specific studies on this exact molecule are not available in the public domain, its structure suggests significant potential as a synthetic intermediate for developing new chemical entities. The presence of the bromopropyl group specifically allows for facile nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) in the design of novel bioactive compounds . This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

3-(3-bromopropyl)-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C7H12BrN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3

InChI Key

BCKKREUCOFCTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the bromopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include reduced triazole derivatives and modified bromopropyl groups.

Scientific Research Applications

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its structure features a triazole ring with a bromopropyl group and two methyl groups at the 4 and 5 positions. This compound's unique chemical properties make it potentially useful in pharmaceuticals and agricultural chemistry.

Chemical Properties and Reactivity

The chemical reactivity of this compound stems from its triazole ring, which is known to undergo electrophilic and nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating nucleophilic attacks and the creation of various derivatives. The methyl groups also increase the electron density of the ring, influencing its reactivity towards electrophiles.

Potential Applications

This compound has potential applications in pharmaceuticals and agricultural chemistry. Compounds containing the 1,2,4-triazole moiety have been studied for their biological activities, with research showing that triazoles exhibit a range of pharmacological effects, including antifungal, antibacterial, and antiviral properties. Specifically, 1,2,4-triazole derivatives have shown promise in treating diseases because of their ability to inhibit key enzymes or disrupt cellular processes in pathogens. Interaction studies with this compound could focus on its binding affinity with biological targets like enzymes or receptors relevant in disease pathways. Preliminary studies suggest that triazole derivatives interact with cytochrome P450 enzymes and other drug-metabolizing enzymes, which could influence their pharmacokinetics and therapeutic efficacy.

Structural Analogs

Several compounds share structural features with this compound:

Compound NameStructure FeaturesUnique Properties
1-(1-Bromoethyl)-4-methyl-1H-1,2,4-triazoleEthyl group instead of propylEnhanced solubility in organic solvents
4-Methyl-3-(2-bromoethyl)-1H-1,2,4-triazoleBromoethyl substituentPotentially higher biological activity
3-(Chloropropyl)-5-methyl-1H-1,2,4-triazoleChlorine instead of bromineDifferent reactivity patterns due to halogen nature

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In biological systems, triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The triazole ring can also interact with metal ions or other cofactors, affecting their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-(3-Bromopropyl), 4,5-dimethyl C₇H₁₂BrN₃ 230.10 (calc) High lipophilicity; electron-withdrawing bromine
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole 3-(3-Chloropropyl), 4,5-dimethyl C₇H₁₂ClN₃ 173.64 Lower molecular weight; less reactive than Br analog
3-Bromo-4,5-dimethyl-4H-1,2,4-triazole 3-Bromo, 4,5-dimethyl C₄H₆BrN₃ 176.02 Compact structure; higher volatility
3-(2-Bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole Complex aryl and thio substituents C₂₄H₂₂BrN₃S 464.42 Enhanced antimicrobial activity

Key Observations:

  • Bromine vs. Chlorine: The bromopropyl analog has a higher molecular weight and greater lipophilicity than its chlorinated counterpart, which may improve membrane permeability in biological systems .

Stability and Reactivity

  • Bromine as a Leaving Group: The bromopropyl chain may facilitate nucleophilic substitution reactions, making the compound a versatile intermediate for further derivatization .
  • Thermal Stability: Microwave synthesis methods (e.g., 165°C, 12.2 bar) suggest that the target compound is stable under high-temperature conditions, a trait shared with other triazole derivatives .

Biological Activity

3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure features a triazole ring substituted with a bromopropyl group and two methyl groups at the 4 and 5 positions. This compound has garnered interest due to its potential applications in pharmaceuticals and agricultural chemistry, primarily attributed to the biological activities exhibited by triazole derivatives.

  • Molecular Formula: C7_{7}H10_{10}BrN3_{3}
  • Molecular Weight: 176.015 g/mol
  • CAS Number: 56616-84-3

The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitution reactions that can lead to various derivatives. The methyl groups contribute to the electron density of the triazole ring, influencing its interactions with biological targets.

Biological Activity Overview

Triazole compounds are known for their diverse biological activities, including:

  • Antifungal
  • Antibacterial
  • Antiviral
  • Anticancer
  • Anti-inflammatory

Research indicates that derivatives of 1,2,4-triazoles can inhibit key enzymes or disrupt cellular processes in pathogens, making them valuable in therapeutic applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures to this compound have shown significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study focusing on 1,2,4-triazole derivatives demonstrated that certain compounds exhibited potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while showing moderate activity against Gram-positive bacteria like Staphylococcus aureus .

Compound NameGram-Negative ActivityGram-Positive ActivityFungi Activity
Compound AMIC: 15 µg/mLMIC: 30 µg/mLInhibition Zone: 20 mm
Compound BMIC: 20 µg/mLNo ActivityInhibition Zone: 15 mm

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

The mechanism by which triazoles exert their biological effects is often linked to their ability to interact with cytochrome P450 enzymes and other drug-metabolizing enzymes. This interaction can influence pharmacokinetics and therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that emphasize its versatility. The following table summarizes some notable derivatives and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(1-Bromoethyl)-4-methyl-1H-1,2,4-triazoleEthyl group instead of propylEnhanced solubility in organic solvents
4-Methyl-3-(2-bromoethyl)-1H-1,2,4-triazoleBromoethyl substituentPotentially higher biological activity
3-(Chloropropyl)-5-methyl-1H-1,2,4-triazoleChlorine instead of bromineDifferent reactivity patterns due to halogen nature

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole and related triazole derivatives?

  • Methodological Answer : The synthesis of bromoalkyl-substituted triazoles typically involves cyclization reactions or functionalization of pre-formed triazole cores. For example, 4-amino-3,5-dimethyl-1,2,4-triazole derivatives can be synthesized via solvothermal reactions using acetonitrile and hydrazine hydrate, followed by alkylation or bromopropylation steps . Microwave-assisted synthesis has also been optimized for similar triazoles, with parameters such as 165°C, 12.2 bar pressure, and 45-minute reaction times improving yields . Key steps include refluxing in ethanol or DMSO, controlled addition of bromoalkyl reagents, and purification via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bromopropyl integration.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Agilent 5977B) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Software like WinGX is used to resolve crystal structures, particularly for assessing steric effects of the bromopropyl group on triazole ring conformation .

Q. What safety protocols are critical when handling brominated triazole compounds?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers in dry, dark conditions to prevent degradation or bromine release .
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during cyclization .
  • Catalysis : Palladium or copper catalysts (e.g., CuI) accelerate bromoalkyl coupling reactions, as seen in analogous tetrazole syntheses .
  • Temperature Control : Microwave irradiation reduces reaction times (e.g., 45 minutes vs. 18 hours for conventional reflux) while minimizing side reactions .
  • Workflow : Use gas chromatography (GC) to monitor reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives with bromoalkyl substituents?

  • Methodological Answer : Discrepancies often arise from substituent positioning or alkyl chain length. For example:

  • Antimicrobial Activity : Longer alkyl chains (e.g., decylthio groups) enhance lipophilicity and membrane disruption, boosting activity against Gram-positive bacteria .
  • Antifungal Specificity : Shorter chains (e.g., propyl) may reduce efficacy due to poor penetration into fungal cell walls .
  • Validation : Cross-test derivatives in standardized assays (e.g., CLSI broth microdilution) and correlate results with computational logP calculations .

Q. How does the bromopropyl group influence the electronic and steric properties of the triazole core?

  • Methodological Answer : The bromopropyl moiety introduces:

  • Steric Hindrance : X-ray data of similar compounds show twisted conformations between the triazole ring and substituents, affecting reactivity .
  • Electron-Withdrawing Effects : The bromine atom polarizes the alkyl chain, altering the triazole’s electron density and nucleophilic substitution kinetics .
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict charge distribution and reactive sites for further functionalization .

Q. What are the limitations of current synthetic routes for bromoalkyl-triazoles, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Low Yields : Side reactions during bromopropylation (e.g., elimination to form alkenes) reduce efficiency. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .
  • Purification Difficulty : Brominated byproducts may co-elute during chromatography. Employ gradient elution with hexane/ethyl acetate mixtures .
  • Scale-Up Risks : Exothermic bromination steps require precise temperature control to prevent decomposition. Use flow chemistry systems for safer scaling .

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